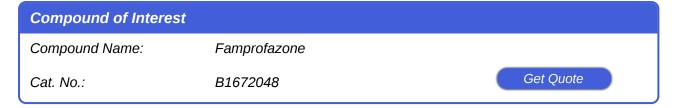


Application Notes and Protocols: Famprofazone as a Reference Standard in Analytical Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Famprofazone** as a reference standard in analytical chemistry. **Famprofazone**, a non-steroidal anti-inflammatory drug (NSAID), is of significant interest in forensic and clinical toxicology due to its metabolic conversion to methamphetamine and amphetamine.[1][2][3] Accurate quantification of **Famprofazone** and its metabolites is crucial for distinguishing between the legitimate use of this medication and the illicit use of amphetamines.[1][4]

Properties of Famprofazone Reference Standard

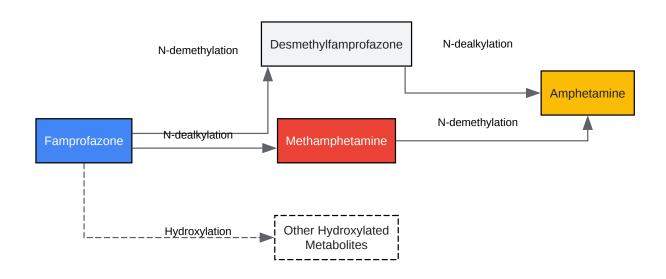
An analytical reference standard of **Famprofazone** is essential for the accurate identification and quantification of the analyte in biological samples.[5]



Property	Value	Source
Chemical Name	4-isopropyl-2-methyl-3- [[methyl(α- methylphenethyl)amino]methyl] -1-phenyl-3-pyrazolin-5-one	Sigma-Aldrich
Molecular Formula	C24H31N3O	[5]
Molecular Weight	377.52 g/mol	[5]
CAS Number	22881-35-2	[5]
Appearance	Neat solid	[5]
Applications	Forensics and Toxicology, Pharmaceutical (small molecule), Veterinary	[5]

Metabolic Pathway of Famprofazone

Famprofazone undergoes metabolic conversion in the body, primarily yielding methamphetamine and amphetamine as major metabolites.[1][2][6] This metabolic pathway is of critical importance in the interpretation of drug screening results.[1][4][7] The metabolism involves N-dealkylation and hydroxylation processes.[8]



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Caption: Metabolic conversion of Famprofazone.

Analytical Methodologies

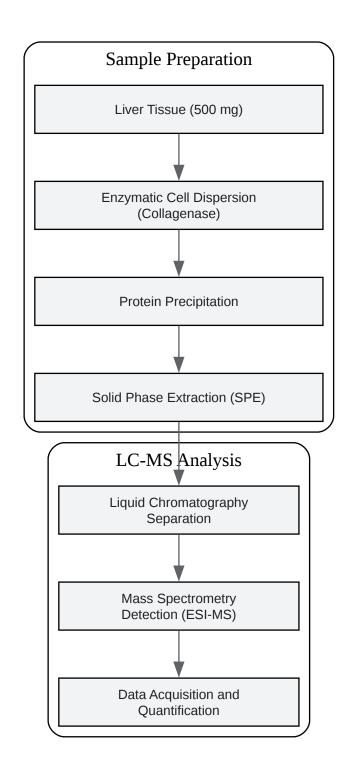
The quantification of **Famprofazone** and its metabolites in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Quantification of Famprofazone and its Metabolites in Liver Tissue by LC-MS

This protocol is adapted from a validated method for the determination of **Famprofazone**, amphetamine, and methamphetamine in liver samples.[9][10]

Experimental Workflow:





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Caption: Workflow for LC-MS analysis in liver.

Protocol:



• Sample Preparation:

- Weigh 500 mg of liver tissue.
- Perform enzymatic cell dispersion using collagenase to digest the tissue matrix.
- Precipitate proteins from the digested sample.
- Extract, concentrate, and clean up the sample using Solid Phase Extraction (SPE).
- LC-MS Analysis:
 - Inject the prepared sample into a liquid chromatography system.
 - Separate Famprofazone, amphetamine, and methamphetamine using a suitable column and mobile phase.
 - Detect the analytes using an electrospray ionization mass spectrometer (ESI-MS).
- Method Validation Parameters:
 - The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), stability, carryover, matrix effect, precision, and bias.[9][10]

Quantitative Data from a Validated Study:[9][10]

Analyte	LOQ (ng/g)	Precision (CV%)	Bias (%)	Mean Concentration (ng/g) in a controlled study
Famprofazone	5	≤ 10	≤ 13	9.3 ± 0.53
Amphetamine	5	≤ 10	≤ 13	16.7 ± 1.67
Methamphetamin e	5	≤ 10	≤13	24.3 ± 1.36



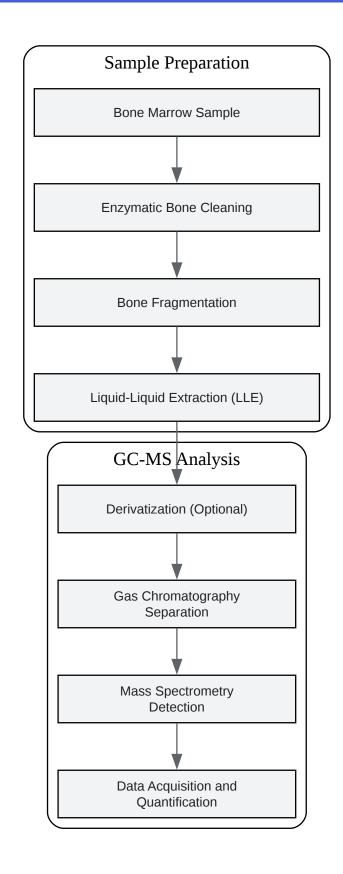


Quantification of Famprofazone and its Metabolites in Bone Marrow by GC-MS

This protocol is based on a method developed for the analysis of **Famprofazone** and its metabolites in porcine bone marrow.[11][12]

Experimental Workflow:





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Caption: Workflow for GC-MS analysis in bone marrow.



Protocol:

- Sample Preparation:
 - Perform enzymatic cleaning of the bone.
 - Fragment the bone using a micro electric motor to access the marrow.
 - Perform liquid-liquid extraction (LLE) to isolate the analytes.
- GC-MS Analysis:
 - Derivatize the extracted analytes if necessary to improve chromatographic properties.
 - Inject the sample into a gas chromatograph for separation.
 - Detect and quantify the analytes using a mass spectrometer.

Quantitative Data from a Validated Study:[11][12]

Analyte	Linear Range (ng/g)	Inter-day Precision and Bias (%)
Famprofazone	100 (LOQ) - 2000	< 4.6
Methamphetamine	100 (LOQ) - 2000	< 4.6
Amphetamine	100 (LOQ) - 2000	< 4.6

In a controlled study with pigs, bone marrow concentrations of **Famprofazone** ranged from 103 to 232 ng/g, and methamphetamine concentrations ranged from 174 to 267 ng/g. Amphetamine was not detected.[12]

Analysis of Famprofazone Metabolites in Urine by GC-MS

The analysis of urine is common for drug testing purposes. After administration of **Famprofazone**, methamphetamine and amphetamine can be detected in urine.[1][2][13]



Protocol Outline:

- Sample Collection: Collect urine samples at specified time intervals post-administration.
- Sample Preparation:
 - Perform liquid-liquid extraction or solid-phase extraction.
 - Derivatize the extracts, for example, with heptafluorobutyric anhydride or N-trifluoroacetyll-prolyl chloride for enantiomeric analysis.[13]
- GC-MS Analysis:
 - Separate and quantify the derivatized analytes.
 - Monitor specific ions for amphetamine and methamphetamine. For example, ions monitored for amphetamine could be 91, 118, and 240, and for methamphetamine 254, 210, and 118.[13]
 - Use deuterated internal standards such as amphetamine-d6 and methamphetamine-d11 for accurate quantification.[13]

Excretion Profile Data from Human Studies:[1][4][6][13]

Study Type	Dose	Peak Methampheta mine Concentration (ng/mL)	Peak Amphetamine Concentration (ng/mL)	Time to Peak Concentration (hours)
Single Dose	50 mg	615 - 7361	148 - 2271	3 - 7
Multiple Doses	50 mg (twice daily for 2 days)	5327 - 14,155	833 - 3555	12.4 - 48.8
Single Dose	25 mg	901 - 2670	208 - 711	Not Specified

Stability-Indicating Methods



While specific stability-indicating methods for **Famprofazone** were not detailed in the searched literature, the principles of such methods are crucial for ensuring the accuracy of analytical results, especially when analyzing aged or improperly stored samples. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from degradation products, impurities, or excipients.

General Protocol for Developing a Stability-Indicating HPLC Method:

- Stress Studies: Subject a solution of Famprofazone reference standard to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
- Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable column, mobile phase, and detector) that separates the intact Famprofazone from all induced degradation products.
- Method Validation: Validate the developed method according to ICH guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.

This approach ensures that the analytical method is reliable for quantifying **Famprofazone** in the presence of its potential degradation products.

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